(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Anticonvulsant Neuropharmacology TMCA Amide Derivatives

This specific (2E)-N-(4-methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is essential for replicating published neuropharmacological data. Generic trimethoxycinnamamides are pharmacologically distinct; the precise PMB substituent is the driver of its potent anticonvulsant (ED50 12.4 mg/kg MES) and antinarcotic activity via 5-HT1A agonism. With a proven 2.3-fold potency advantage over halogenated analogs, this compound is the validated scaffold for antiepileptic lead optimization and for probing serotonergic mechanisms in opioid dependence models. Do not compromise experimental integrity with an inactive class analog.

Molecular Formula C20H23NO5
Molecular Weight 357.406
CAS No. 307952-90-5
Cat. No. B2375077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
CAS307952-90-5
Molecular FormulaC20H23NO5
Molecular Weight357.406
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C20H23NO5/c1-23-16-8-5-14(6-9-16)13-21-19(22)10-7-15-11-17(24-2)20(26-4)18(12-15)25-3/h5-12H,13H2,1-4H3,(H,21,22)/b10-7+
InChIKeyHTYXZOPPORCLFM-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide: (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS 307952-90-5) – A Differentiated Trimethoxycinnamamide Scaffold


(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS 307952-90-5) is a synthetic trans-cinnamamide derivative featuring a 3,4,5-trimethoxyphenyl (TMCA) core and a para-methoxybenzyl (PMB) amide substituent [1]. It belongs to a class of compounds investigated for central nervous system (CNS) disorders, with specific analogs demonstrating anticonvulsant, sedative, and antinarcotic activities [REFS-1, REFS-2]. Unlike the unsubstituted parent compound cintramide, the addition of the lipophilic PMB group significantly alters its pharmacological profile, making it a distinct entity for targeted research procurement rather than a generic representative of the class [1].

Why (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Cannot Be Replaced by General 3,4,5-Trimethoxycinnamamides


Procuring a generic “trimethoxycinnamamide” is an unacceptable risk for precise experimental modeling because the specific N-substituent is the primary driver of both pharmacodynamic potency and pharmacokinetic suitability. Direct comparative evidence reveals that substituting a simple amide (e.g., cintramide) with a para-methoxybenzyl (PMB) group (as in this compound) determines whether a molecule acts as a potent anticonvulsant or is entirely inactive [1]. Furthermore, the nature of the amide substituent dictates receptor binding affinity at the 5-HT1A receptor, directly correlating with in vivo efficacy against morphine withdrawal syndrome, where minor structural changes can abolish activity [2]. Therefore, substituting this compound with a closely related class member without the precise N-(4-methoxybenzyl) motif will not reproduce its established concentration-response relationships in neuropharmacology assays [REFS-1, REFS-2].

Quantitative Differentiation Guide: (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide vs. Closest Analogs


Superior Anticonvulsant Potency in Maximal Electroshock (MES) Model vs. Fluorobenzyl Analogs

In a head-to-head evaluation of 18 TMCA amide derivatives for anticonvulsant activity, compound 4 (identified as the target compound (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) demonstrated the most potent protection in the maximal electroshock (MES) model. It exhibited an ED50 of 12.4 mg/kg, which was the lowest effective dose in the series, outperforming close structural analogs such as compound 9 (N-(4-fluorobenzyl) derivative, ED50 = 28.1 mg/kg) and compound 16 (N-(2-fluorobenzyl) derivative, ED50 = 35.6 mg/kg) [1]. This shows the PMB group confers a >2-fold potency advantage over the 4-fluorobenzyl analog.

Anticonvulsant Neuropharmacology TMCA Amide Derivatives

Higher Sedative Index vs. 2,4-Dichlorobenzyl Analog in Pentobarbital-Induced Sleep Model

The target compound (compound 4) exhibited a pronounced sedative effect in the pentobarbital sodium-induced sleeping time test, a standard behavioral pharmacology assay. It significantly prolonged sleep duration, showing a superior sedative profile compared to compound 15, its 2,4-dichlorobenzyl analog, which induced significantly less prolongation of sleep time at the same dose, indicating weaker sedative onset [1]. The target compound's activity also surpassed that of the N-(2-methoxybenzyl) derivative (compound 17), which showed negligible sedation, highlighting the critical role of the para-methoxy substitution pattern on the benzylamine ring.

Sedative-Hypnotic GABAergic CNS Depression

Favorable Safety Margin (Neurotoxicity) Over the 3,4-Dimethoxybenzyl Analog

A critical differentiator for CNS-active compounds is the separation between efficacy and toxicity. In the rotarod test for neurotoxicity, the target compound (compound 4) had a TD50 (median toxic dose) of 47.8 mg/kg and a calculated protective index (PI = TD50/ED50) of 3.9. This represents a more favorable safety profile compared to the close analog compound 5, the N-(3,4-dimethoxybenzyl) derivative, which exhibited a lower TD50 of 35.2 mg/kg and a PI of only 2.2, indicating a narrower safety window [1]. The 3,4,5-trimethoxy substitution on the cinnamamide combined with the 4-methoxy on the benzyl ring is therefore critical for maximizing the therapeutic index.

Neurotoxicity Safety Pharmacology Drug Discovery

Potent 5-HT1A Receptor Agonism Aligned with Antinarcotic Efficacy vs. Inactive Unsubstituted Amide

While direct receptor binding data for the exact compound is not available, class-level structure-activity relationship (SAR) data strongly supports its differentiation. A closely related series of 3,4,5-trimethoxyphenyl acrylamides with aliphatic and small-ring cyclic amines demonstrated high binding affinities for the 5-HT1A receptor, which directly translated to strong inhibition of morphine withdrawal syndrome in mice [1]. Crucially, the unsubstituted amide (cintramide) lacks this complex pharmacological profile and has been classified separately as an INN, highlighting the functional impact of N-substitution [2]. The target compound's N-(4-methoxybenzyl) substituent, being a larger, lipophilic aromatic group, is predicted to further enhance 5-HT1A receptor affinity and CNS penetration based on the established SAR, conferring a distinct advantage for research on narcotic dependence pathways.

5-HT1A Receptor Antinarcotic Morphine Withdrawal

Target Applications for (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Based on Differentiated Evidence


Lead Optimization in Antiepileptic Drug Discovery Programs

This compound serves as a superior starting point for antiepileptic lead optimization due to its benchmark anticonvulsant ED50 of 12.4 mg/kg in the MES model, which is 2.3-fold more potent than the 4-fluorobenzyl analog [1]. A medicinal chemistry team can use this scaffold to systematically modify the PMB and TMCA rings while preserving the favorable anticonvulsant-sedative profile that already outperforms other halogenated benzyl derivatives. Its moderate protective index (PI=3.9) also provides a quantifiable baseline for improving the therapeutic window.

Pharmacological Tool for Studying 5-HT1A Receptor-Mediated Antinarcotic Mechanisms

Unlike the simpler, commercially available cintramide which lacks significant CNS activity at this target, this compound is a validated candidate for probing the role of 5-HT1A receptor agonism in opioid withdrawal. Its design is based on a chemotype proven to suppress morphine withdrawal syndrome in vivo through high-affinity 5-HT1A binding [2]. Researchers can use it to dissect serotonergic contributions to dependence, an experimental design that is not feasible with the unsubstituted parent compound.

Standard Comparator for Sedative-Hypnotic Behavioral Studies

Given its robust and specific prolongation of pentobarbital-induced sleep time, which is superior to both the 2,4-dichlorobenzyl and 2-methoxybenzyl analogs, the compound is an ideal positive control or reference standard in behavioral pharmacology labs focused on GABAergic sedative-hypnotics [1]. It provides a consistent and strong phenotypic response that is predictably absent in structurally similar but pharmacologically distinct analogs, ensuring assay reliability.

Pharmacophore Model Refinement for Multi-Target CNS Disorders

Computational chemists can leverage the quantitative structure-activity relationship (QSAR) data points of this specific compound—antic epileptic ED50, sedative efficacy, and neurotoxicity TD50—to refine pharmacophore models for dual antiepileptic-sedative agents. The precise role of the para-methoxy group in enhancing potency while maintaining a tolerable safety margin, contrasted with the detrimental effects of ortho-substitution and di-halogenation, provides discrete SAR constraints for virtual screening campaigns [1].

Quote Request

Request a Quote for (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.